![molecular formula C12H7ClN2O B2854833 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-57-0](/img/structure/B2854833.png)

2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

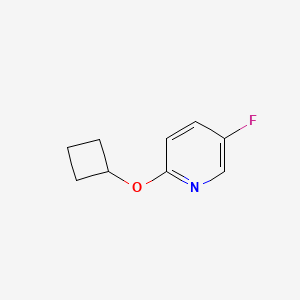

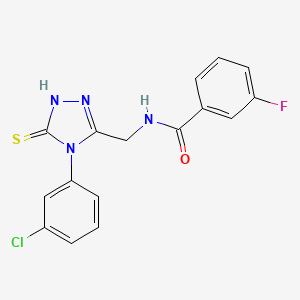

2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H7ClN2O . It is a derivative of oxazolo[4,5-b]pyridine .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied for their potential as antibacterial agents . The synthesis involves a series of reactions, and the resulting compounds have shown good activity profile against certain strains of bacteria .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with an oxazole ring, to which a 2-chlorophenyl group is attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.356±0.06 g/cm3, a melting point of 92-93 °C, and a predicted boiling point of 340.6±22.0 °C . Its molar mass is 230.65 .Applications De Recherche Scientifique

Molecular Modeling and Antimicrobial Activity

Molecular modeling and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives have been conducted, revealing significant antimicrobial activities against various bacteria and fungi strains. The compounds demonstrated good to strong antimicrobial activities, and molecular docking simulations were performed to evaluate interactions with the DNA gyrase enzyme. Density Functional Theory (DFT) and ADME prediction were also utilized in this research to assess the molecular and electronic properties of these compounds, contributing to a better understanding of their behavior and potential applications in antimicrobial treatments (Celik, Erol, & Kuyucuklu, 2021).

Palladium-Catalyzed Arylation

The palladium-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine has been studied, demonstrating an efficient process that operates under mild conditions. The reaction tolerates a variety of aryl halides, including those with derivatized amino acids, and provides evidence for facile deprotonation of oxazolo[4,5-b]pyridine under the reaction conditions. This research offers valuable insights into the chemical behavior of oxazolo[4,5-b]pyridine and its potential applications in various chemical syntheses (Zhuravlev, 2006).

Fluorescence Properties

Fluorescence properties of derivatives of oxazolo[4,5-b]pyridyne have been extensively investigated. The introduction of various substituents into the oxazolo[4,5-b]pyridine molecule was found to increase both the ground and excited state dipole moments, resulting in strong charge transfer character fluorescence. This study provides a comprehensive understanding of the fluorescence behavior of these compounds, paving the way for their potential use in various applications, such as sensing and imaging technologies (Mac et al., 2007).

Orientations Futures

The future directions for research on 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine could involve further exploration of its antibacterial properties . Given the increasing resistance to antibiotics, new bacterial inhibitors like this compound could be valuable . Additionally, other biological activities of oxazolo[4,5-b]pyridine derivatives could be explored, as they have been associated with a wide spectrum of potential applications, including antimicrobial, herbicidal, antihelmintic, antioxidant, and antitumoral properties .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRAJRRCSPZYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2854750.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2854751.png)

![2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol](/img/structure/B2854757.png)

![1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2854760.png)

![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854765.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2854768.png)

![3-{[(Pentamethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2854769.png)